molecular formula C8H16ClNO2 B6218942 3-(1-methylpyrrolidin-3-yl)propanoic acid hydrochloride CAS No. 101253-31-0

3-(1-methylpyrrolidin-3-yl)propanoic acid hydrochloride

Cat. No.: B6218942
CAS No.: 101253-31-0
M. Wt: 193.7
InChI Key:
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Description

3-(1-methylpyrrolidin-3-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 It is a derivative of propanoic acid and contains a pyrrolidine ring with a methyl substitution at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methylpyrrolidin-3-yl)propanoic acid hydrochloride typically involves the reaction of 1-methylpyrrolidine with acrylonitrile, followed by hydrolysis and subsequent acidification to form the hydrochloride salt. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-methylpyrrolidin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-(1-methylpyrrolidin-3-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-methylpyrrolidin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride
  • 3-Pyridinepropionic acid

Uniqueness

3-(1-methylpyrrolidin-3-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern and the presence of a pyrrolidine ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

101253-31-0

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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